
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the bromination of 3-hydroxy-5-methylthiophene-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-amino-3-hydroxy-5-methylthiophene-2-carboxylate.
Oxidation: Formation of 4-bromo-3-oxo-5-methylthiophene-2-carboxylate.
Reduction: Formation of 4-bromo-3-hydroxy-5-methylthiophene-2-methanol.
Scientific Research Applications
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate has been investigated for various biological activities:
-
Antimicrobial Properties: Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MSSA) 0.125 µg/mL Escherichia coli 0.5 µg/mL Methicillin-resistant Staphylococcus aureus (MRSA) 0.255 µg/mL
This suggests potential for developing new antimicrobial agents, especially against drug-resistant strains.
- Anticancer Activity: In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. It interacts with enzymes and receptors involved in cell signaling, influencing processes critical for cell growth and survival.
Industrial Applications
In addition to its biological applications, this compound is utilized in:
- Organic Semiconductor Production: Its unique properties make it suitable for developing materials used in electronic devices.
- Synthesis of Complex Thiophene Derivatives: It serves as a building block in the synthesis of more complex compounds for research and industrial applications.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant antibacterial activity against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Effects
Another study focused on cancer cell lines where the compound was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins. This pathway indicates potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
- Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Uniqueness
Biological Activity
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula: C10H9BrO3S
- Molar Mass: Approximately 265.12 g/mol
- Structural Features: The compound features a thiophene ring with a bromine atom at position 4 and a hydroxyl group at position 3, along with a carboxylate group. These structural characteristics contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MSSA) | 0.125 µg/mL |
Escherichia coli | 0.5 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.255 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant strains .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.
- Mechanism of Action: The compound interacts with specific enzymes and receptors involved in cell signaling pathways, leading to altered phosphorylation states of proteins critical for cell growth and survival .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in cellular models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction: The compound acts as an inhibitor or activator of various enzymes, influencing biochemical pathways related to metabolism and signaling.
- Cell Signaling Modulation: It affects key signaling proteins, impacting processes such as cell proliferation and apoptosis through modulation of phosphorylation states.
- Biochemical Pathways: The compound participates in alkylation reactions that modify target biomolecules, potentially enhancing or inhibiting their functions .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant antibacterial activity, particularly against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections .
Study on Anticancer Effects
In another study focusing on cancer cell lines, the compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway for potential therapeutic applications in oncology .
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECESYNGLJWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715988 | |
Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113589-26-7 | |
Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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